3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE
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Overview
Description
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE is a compound characterized by its unique bicyclic structure, which includes a bicyclo[1.1.1]pentane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE typically involves the construction of the bicyclo[1.1.1]pentane core. One common method is the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the desired diketone . This method allows for the large-scale production of the compound.
Industrial Production Methods
Industrial production methods for this compound often rely on scalable photochemical reactions. For example, the flow photochemical addition of propellane to diacetyl can be performed on a kilogram scale within a single day . This approach is advantageous for producing large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions of the bicyclo[1.1.1]pentane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE involves its interaction with molecular targets through its unique bicyclic structure. This structure allows the compound to mimic the geometry of aromatic rings while providing enhanced physicochemical properties . The compound can interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclic core and are used for similar applications in drug design and materials science.
Cubanes: Another class of rigid, small-ring hydrocarbons with unique substituent exit vectors.
Higher bicycloalkanes: These compounds also offer three-dimensional character and saturation, making them valuable in medicinal chemistry.
The uniqueness of this compound lies in its ability to combine the structural benefits of bicyclo[1.1.1]pentane with the functional versatility of a ketone group, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
125642-50-4 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 |
IUPAC Name |
3-(3-bicyclo[1.1.1]pentanyl)butan-2-one |
InChI |
InChI=1S/C9H14O/c1-6(7(2)10)9-3-8(4-9)5-9/h6,8H,3-5H2,1-2H3 |
InChI Key |
QBWCTAVXFSAWLR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)C12CC(C1)C2 |
Synonyms |
2-Butanone, 3-bicyclo[1.1.1]pent-1-yl- (9CI) |
Origin of Product |
United States |
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